5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one
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Overview
Description
5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-bromobenzohydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation/Reduction: Modified oxadiazole rings with altered oxidation states.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-ol: Lacks the bromine substituent, leading to different reactivity and binding properties.
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-ol: Similar structure but with a chlorine atom, which may affect its chemical behavior and applications.
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-ol: Contains a methyl group instead of bromine, influencing its steric and electronic properties.
Uniqueness
5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other substituents. This makes it a valuable compound for designing molecules with tailored properties for specific applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXKEYIVXPRCCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261997 |
Source
|
Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044766-10-0 |
Source
|
Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044766-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501261997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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